(4-Cyclopropylmethoxy-3-nitrophenyl)-methanol
Overview
Description
(4-Cyclopropylmethoxy-3-nitrophenyl)-methanol is an organic compound with a complex structure that includes a cyclopropylmethoxy group, a nitro group, and a methanol group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropylmethoxy-3-nitrophenyl)-methanol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nitration of a cyclopropylmethoxy-substituted benzene derivative, followed by reduction and subsequent functional group transformations to introduce the methanol group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopropylmethoxy-3-nitrophenyl)-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl) can be employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and Lewis acids.
Major Products
Oxidation: (4-Cyclopropylmethoxy-3-nitrophenyl)aldehyde or (4-Cyclopropylmethoxy-3-nitrophenyl)carboxylic acid.
Reduction: (4-Cyclopropylmethoxy-3-aminophenyl)methanol.
Substitution: Various substituted phenyl derivatives depending on the reaction conditions.
Scientific Research Applications
(4-Cyclopropylmethoxy-3-nitrophenyl)-methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Cyclopropylmethoxy-3-nitrophenyl)-methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the methanol group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (4-Cyclopropylmethoxy-3-nitrophenyl)ethanone
- (4-Cyclopropylmethoxy-3-nitrophenyl)prop-2-enoic acid
Uniqueness
(4-Cyclopropylmethoxy-3-nitrophenyl)-methanol is unique due to the presence of the methanol group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds
Properties
IUPAC Name |
[4-(cyclopropylmethoxy)-3-nitrophenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-6-9-3-4-11(10(5-9)12(14)15)16-7-8-1-2-8/h3-5,8,13H,1-2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPFYOMQBVHQIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)CO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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